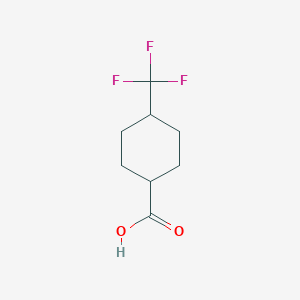

tert-butyl N-(3-chloro-4-fluorophenyl)carbamate

Overview

Description

Scientific Research Applications

Synthesis and Characterization

Synthesis Process : Tert-butyl N-(3-chloro-4-fluorophenyl)carbamate derivatives are synthesized through various processes, including catalyzed lithiation and condensation reactions. For instance, a study demonstrates the synthesis of tert-butyl carbamates via DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate (Ortiz, Guijarro, & Yus, 1999).

Characterization and Structural Analysis : The characterization of tert-butyl carbamates, including X-ray diffraction studies, is pivotal in understanding their structural properties. This is exemplified in research focusing on the structural confirmation of tert-butyl carbamate derivatives using techniques like LCMS, NMR, and IR spectroscopy (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Molecular Interactions : The molecular interactions in crystals of tert-butyl carbamates are studied to understand their chemical behavior. Research shows how these compounds are linked via hydrogen and halogen bonds in crystal structures (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

Chemical Reactions and Applications

Chemical Reactions : Tert-butyl carbamates participate in various chemical reactions, including Diels-Alder reactions, which are crucial in organic synthesis. This is highlighted in studies exploring the preparation of tert-butyl carbamates for such reactions (Padwa, Brodney, & Lynch, 2003).

Enantioselective Synthesis : Tert-butyl carbamates are used in enantioselective synthesis, an essential aspect of producing chiral compounds. A study illustrates the rhodium-catalyzed enantioselective addition of arylboronic acids to generate tert-butyl carbamates (Storgaard & Ellman, 2009).

Deprotection Studies : The deprotection of tert-butyl carbamates is another significant area of research, providing insights into their reactivity and stability under various conditions. Research demonstrates the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates (Li, Berliner, Buzon, Chiu, Colgan, Kaneko, Keene, Kissel, Le, Leeman, Marquez, Morris, Newell, Wunderwald, Witt, Weaver, Z. Zhang, & Z. Zhang, 2006).

Intermediate in Synthesis : These compounds act as intermediates in the synthesis of various biologically active compounds, highlighting their importance in pharmaceutical chemistry. For example, they are intermediates in the synthesis of drugs like omisertinib (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name |

tert-butyl N-(3-chloro-4-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHMVPYUCTZPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406857 | |

| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(3-chloro-4-fluorophenyl)carbamate | |

CAS RN |

119951-96-1 | |

| Record name | Carbamic acid, (3-chloro-4-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine](/img/structure/B178562.png)

![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)